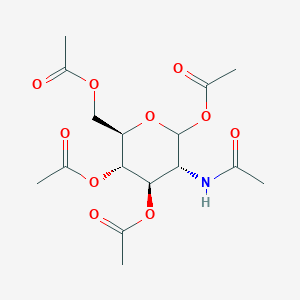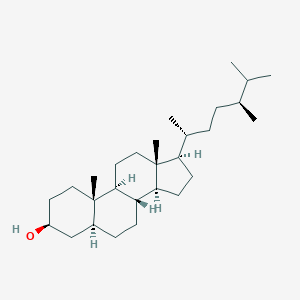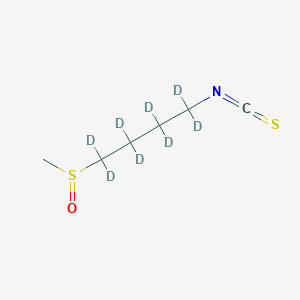
5-(1,1-Dimethylheptyl)resorcinol
Übersicht
Beschreibung
It is a white to light yellow powder or crystal with a melting point of 92-96°C and a boiling point of 163°C at 0.5 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylheptyl)resorcinol involves the reaction of benzeneethanol with 3,5-dimethoxy-β,β-dimethyl-α-pentyl . The process typically requires specific reaction conditions to ensure high purity and yield. One method involves the use of ultrapure formulations to minimize the production of unwanted side products .
Industrial Production Methods
Industrial production of this compound focuses on achieving high purity and minimizing impurities. Methods such as those described in patents for ultrapure formulations are employed to ensure the compound meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1-Dimethylheptyl)resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-(1,1-Dimethylheptyl)resorcinol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1,1-Dimethylheptyl)resorcinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzenediol
- 1,3-Dihydroxybenzene
- 1,3-Dihydroxybenzol
- m-Hydroquinone
- m-Hydroxyphenol
Uniqueness
5-(1,1-Dimethylheptyl)resorcinol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
5-(2-methyloctan-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBGUJWRDDDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205020 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56469-10-4 | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56469-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056469104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)resorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylheptyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q1: What is the significance of 5-(1,1-Dimethylheptyl)resorcinol in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules like cannabinoid derivatives. For example, it acts as a key intermediate in the synthesis of deuterated dexanabinol, a non-psychotropic cannabinoid investigated for its neuroprotective properties [].
Q2: What is a common reaction involving this compound?
A2: A prominent reaction involving this compound is its alkylation with various reagents. Studies have demonstrated its efficient alkylation using boron trifluoride etherate on alumina as a catalyst. This reaction with compounds like 1-methyl-2-cyclohexen-1-ol and 1-thioxolanyl-2-cyclohexenol yields a range of derivatives with potential biological activities [, , , ].
Q3: How does the alkyl chain length in 5-alkylresorcinols affect their reactivity?
A3: Research indicates that the length of the alkyl chain at the 5-position of resorcinol can influence its reactivity. Specifically, studies comparing the yields of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives, synthesized via boron trifluoride etherate-catalyzed reactions, revealed a trend. The yield increased with increasing alkyl chain length: 5-pentylresorcinol yielded more product than 5-methylresorcinol, and this compound provided the highest yield []. This suggests that steric factors related to the alkyl chain length play a role in the reaction's efficiency.
Q4: Are there alternative catalysts for reactions involving this compound?
A4: Yes, besides boron trifluoride etherate on alumina, researchers have explored other catalytic systems. For instance, boron trifluoride etherate alone has been successfully employed to catalyze the formation of 3,4,5,6-Tetrahydro-7-hydroxy-2-(1,3-dithian-2-yl)-9-alkyl-2,6-methano-2H-1-benzoxocin derivatives from 5-alkylresorcinols and 1-thioxolanyl-2-cyclohexenol []. This suggests that different catalysts can promote the desired transformations, offering flexibility in reaction optimization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)


![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)







